molecular formula C8H7NO2 B3392587 6-Methoxybenzo[d]oxazole CAS No. 114980-26-6

6-Methoxybenzo[d]oxazole

Cat. No.: B3392587
CAS No.: 114980-26-6
M. Wt: 149.15 g/mol
InChI Key: FKYKJYSYSGEDCG-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]oxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a methoxy group at the sixth position.

Mechanism of Action

While the specific mechanism of action for 6-Methoxybenzo[d]oxazole is not mentioned in the retrieved papers, oxazole derivatives have been found to exhibit a wide spectrum of biological activities . They have been used in the development of drugs with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Safety and Hazards

While specific safety and hazard information for 6-Methoxybenzo[d]oxazole is not available in the retrieved papers, it’s important to handle all chemical compounds with care. Oxazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (respiratory system) .

Future Directions

Oxazole derivatives, including 6-Methoxybenzo[d]oxazole, continue to be a focus of research due to their wide range of biological activities and their potential for drug development . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo[d]oxazole typically involves the cyclization of o-aminophenol derivatives with appropriate aldehydes. One common method includes the reaction of 2-amino-4-methoxyphenol with formic acid under reflux conditions to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of magnetic nanocatalysts has also been explored to enhance the efficiency and eco-friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 5-Chloro-6-methoxybenzo[d]oxazole

Comparison: 6-Methoxybenzo[d]oxazole is unique due to the specific positioning of the methoxy group, which influences its reactivity and biological activity. Compared to 2-methoxybenzo[d]oxazole, the 6-methoxy derivative exhibits enhanced antimicrobial properties. The presence of a methoxy group at the sixth position also makes it more effective in certain substitution reactions compared to its ethoxy and chloro counterparts .

Properties

IUPAC Name

6-methoxy-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYKJYSYSGEDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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